molecular formula C9H11NO3 B2921493 ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate CAS No. 25907-30-6

ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2921493
CAS No.: 25907-30-6
M. Wt: 181.191
InChI Key: IREKIHPINCBPHF-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a pyrrole ring substituted with formyl, methyl, and ethyl ester groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with reagents such as dimethylformamide and phosphorus oxychloride. The reaction is carried out in a solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methyl and formyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Ethyl 4-carboxy-5-methyl-1H-pyrrole-2-carboxylate.

    Reduction: Ethyl 4-hydroxymethyl-5-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the formyl group at the 4-position and the methyl group at the 5-position allows for selective functionalization and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-11)6(2)10-8/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREKIHPINCBPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trimethoxymethane (1.18 ml, 10.78 mmol) was added to a solution of ethyl 5-methyl-1H-pyrrole-2-carboxylate (Intermediate 20) (0.5 g, 3.26 mmol) in TFA (2.5 ml) at 0° C. The reaction was stirred at that temperature for 10 mins then quenched with cold water (20 ml). The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic extracts were dried over magnesium sulfate and concentrated to give yellow solid which was purified by flash chromatography (10% to 20% EtOAc in hexanes, 0.25 g).
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

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